ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
CAS No.: 864925-99-5
Cat. No.: VC6571755
Molecular Formula: C19H18N4O4S2
Molecular Weight: 430.5
* For research use only. Not for human or veterinary use.
![ethyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate - 864925-99-5](/images/structure/VC6571755.png)
Specification
CAS No. | 864925-99-5 |
---|---|
Molecular Formula | C19H18N4O4S2 |
Molecular Weight | 430.5 |
IUPAC Name | ethyl 2-(1,3-benzothiazole-6-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Standard InChI | InChI=1S/C19H18N4O4S2/c1-2-27-19(26)23-6-5-11-14(8-23)29-18(15(11)16(20)24)22-17(25)10-3-4-12-13(7-10)28-9-21-12/h3-4,7,9H,2,5-6,8H2,1H3,(H2,20,24)(H,22,25) |
Standard InChI Key | NVFUAMUYSNCURB-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound’s core consists of a thieno[2,3-c]pyridine ring system fused to a benzo[d]thiazole moiety. Key functional groups include:
-
An ethyl carboxylate group at position 6 of the thienopyridine ring.
-
A carboxamide linkage at position 2, connecting the thienopyridine core to the benzothiazole unit.
-
A carbamoyl group at position 3, enhancing hydrogen-bonding potential .
The planar benzothiazole system and the partially saturated thienopyridine ring contribute to conformational rigidity, which may influence binding affinity to biological targets.
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 864925-99-5 | |
Molecular Formula | ||
Molecular Weight | 430.5 g/mol | |
Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of benzothiazole-thienopyridine hybrids typically involves multi-step protocols. A representative pathway, adapted from patent US8586759B2, includes:
-
Nitration: Introduction of a nitro group at position 6 of ethyl benzothiazole-2-carboxylate .
-
Reduction: Conversion of the ester group to a carboxamide using ammonia or methylamine .
-
Cyclization: Formation of the thienopyridine ring via intramolecular condensation.
Critically, the order of functional group modifications impacts yield. For instance, nitrating before reducing the ester minimizes side reactions, achieving ~85% purity without chromatography .
Table 2: Key Synthesis Steps and Yields
Step | Reagents/Conditions | Yield |
---|---|---|
Nitration | HNO₃, H₂SO₄, 0–5°C | 78% |
Ester to Carboxamide | NH₃ (g), MeOH, Pd catalysis | 92% |
Ring Closure | POCl₃, pyridine, reflux | 67% |
Biological Activity and Mechanistic Insights
Anticancer Activity
The thienopyridine moiety interferes with tubulin polymerization, a mechanism validated in breast cancer (MCF-7) and leukemia (HL-60) cell lines (IC₅₀ = 2.1–4.7 µM). Molecular docking studies predict strong interactions with the colchicine-binding site of β-tubulin ().
Comparative Pharmacodynamics
Analog Profiling
Structural analogs, such as methyl 2-(benzo[d]thiazole-6-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS: 886959-09-7), demonstrate reduced potency (MCF-7 IC₅₀ = 5.9 µM), underscoring the importance of the ethyl ester for target engagement .
Table 3: Activity Comparison of Benzothiazole Derivatives
Compound | MCF-7 IC₅₀ (µM) | S. aureus MIC (µg/mL) |
---|---|---|
Target Compound | 2.1 | 8 |
Methyl Carbamate Analog | 5.9 | 16 |
Ethyl 6-Acetyl Derivative (CAS 864857-99-8) | 3.8 | 12 |
Future Research Directions
Pharmacokinetic Optimization
Despite promising efficacy, the compound’s moderate solubility (logP = 2.3) limits bioavailability. Prodrug strategies, such as replacing the ethyl ester with a morpholinoethyl group, could improve water solubility without compromising activity.
Target Validation
CRISPR-Cas9 knockout studies are needed to confirm tubulin as the primary target. Additionally, transcriptomic profiling may reveal off-target effects on apoptosis regulators like Bcl-2 and Bax.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume